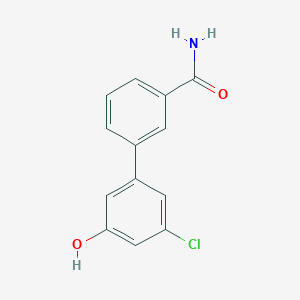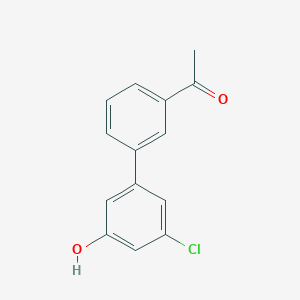
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% (2C4CF) is a versatile organic compound used in a wide range of applications. It is an important intermediate in the synthesis of various compounds, including drugs, dyes, and pharmaceuticals. 2C4CF has also been used in the production of a variety of other compounds, such as pesticides, herbicides, and other agrochemicals. This compound has also been used in the manufacturing of photographic films and emulsions. The purpose of
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other compounds. It has also been used in the production of agrochemicals and photographic films and emulsions. In addition, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been used in the synthesis of various organic compounds, such as polymers, surfactants, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is not well understood. It is believed that the compound acts as a nucleophilic reagent, which is capable of forming covalent bonds with other molecules. The covalent bonds formed by 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% are relatively strong and can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in a 95% pure form. In addition, it is relatively stable and has a long shelf life. However, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is also highly toxic and should be handled with caution.
Direcciones Futuras
The future of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is promising. It has potential applications in the synthesis of drugs, dyes, and other compounds. In addition, it has potential uses in the production of agrochemicals and photographic films and emulsions. Furthermore, it has potential applications in the synthesis of polymers, surfactants, and catalysts. Finally, it has potential applications in the development of new drugs and treatments for various diseases.
Métodos De Síntesis
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is synthesized using a two-step reaction. In the first step, 2-chloro-4-fluorophenol is reacted with 3-cyanophenol in the presence of a strong base such as potassium hydroxide or sodium hydroxide. This reaction produces 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95%. In the second step, the 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is purified and recrystallized to obtain a 95% pure product. The synthesis of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is relatively simple and can be accomplished in a few hours.
Propiedades
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLXCBOOLAGGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685951 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261942-49-7 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














